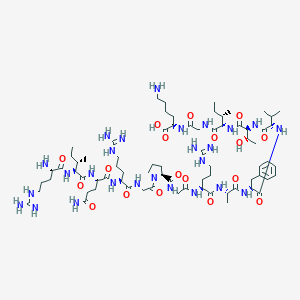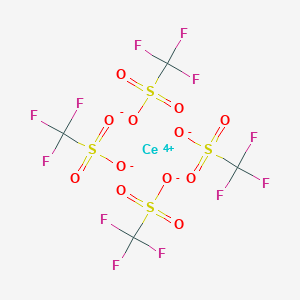
Ácido 2-fluoro-6-yodobenzoico
Descripción general
Descripción
Synthesis Analysis
2-Fluoro-6-iodobenzoic acid is synthesized from 2-amino-6-fluorobenzoic acid through several steps including carboxyl group protection, introduction of iodine ions via diazotization, iodosubstitution, and deprotection. The process yields a compound of high purity (99.819%) and a considerable yield (54.51%), characterized by MS and 1HNMR techniques. This method offers advantages such as low production costs, mild reaction conditions, and scalability for commercial production (Zhao Haoyu, Zhang Qimeng, & J. Tao, 2010).
Aplicaciones Científicas De Investigación
Síntesis de Cloruros de Benzoílo Sustituidos con Fluoro
Ácido 2-fluoro-6-yodobenzoico: se utiliza en la síntesis de cloruros de benzoílo sustituidos con fluoro . Estos compuestos son importantes debido a sus posibles aplicaciones en química medicinal, donde la introducción de átomos de flúor puede influir en gran medida en la actividad biológica de los productos farmacéuticos.
Síntesis Regioselectiva de Isocumarinas
El compuesto sirve como precursor para la síntesis regioselectiva en un solo paso de isocumarinas . Las isocumarinas son una clase de compuestos orgánicos que han despertado interés por sus diversas actividades biológicas, incluidas las propiedades antimicrobianas, antiinflamatorias y anticancerígenas.
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .
Direcciones Futuras
2-Fluoro-6-iodobenzoic acid may be used for the synthesis of fluoro-substituted benzoyl chlorides . It may also be used for the one-pot regioselective synthesis of isocoumarins . These potential applications suggest that 2-Fluoro-6-iodobenzoic acid could have a significant role in future chemical syntheses.
Mecanismo De Acción
Target of Action
It is known that the compound is used for the synthesis of fluoro-substituted benzoyl chlorides , which suggests that it may interact with enzymes or proteins that are involved in the metabolism or function of benzoyl chlorides.
Mode of Action
It is known to be used in the synthesis of fluoro-substituted benzoyl chlorides . This suggests that it may interact with its targets by donating its fluorine and iodine atoms, leading to changes in the structure and function of the target molecules.
Biochemical Pathways
Given its role in the synthesis of fluoro-substituted benzoyl chlorides , it may be involved in pathways related to the metabolism or function of these compounds.
Pharmacokinetics
It is soluble in methanol , which suggests that it may have good bioavailability when administered orally
Result of Action
Given its role in the synthesis of fluoro-substituted benzoyl chlorides , it may influence the function of cells or molecules that interact with these compounds.
Action Environment
It is known to be light-sensitive , suggesting that exposure to light may affect its stability and efficacy.
Propiedades
IUPAC Name |
2-fluoro-6-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCXAPWOBWWNRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369834 | |
| Record name | 2-Fluoro-6-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111771-08-5 | |
| Record name | 2-Fluoro-6-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-6-iodobenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of the reported synthesis method for 2-fluoro-6-iodobenzoic acid compared to potential alternative routes?
A1: The synthesis of 2-fluoro-6-iodobenzoic acid, as described in the research paper [], utilizes 2-amino-6-fluorobenzoic acid as the starting material and proceeds through a series of steps, including carboxyl group protection, diazotization, iodosubstitution, and deprotection. This method is reported to have several advantages over potential alternative synthetic routes:
Q2: What is the significance of the "basicity gradient-driven migration of iodine" mentioned in one of the papers, and how does it apply to the synthesis of 2-fluoro-6-iodobenzoic acid?
A2: The concept of "basicity gradient-driven migration of iodine" [] is central to understanding the regioselective synthesis of various iodinated compounds, including 2-fluoro-6-iodobenzoic acid. This concept revolves around the observation that in polyfluorinated or iodofluorinated aromatic compounds, the position of iodine can be manipulated by sequential deprotonation and trapping with electrophiles.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate](/img/structure/B47847.png)

